

GNE-064: A Technical Guide to Its Selectivity and Mechanism of Action

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Compound of Interest

Compound Name: GNE-064
Cat. No.: B11929345

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Introduction

GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5))[1][2]. As a member of the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodelers, these proteins play a crucial role in regulating gene expression by altering chromatin structure. The development of selective inhibitors like **GNE-064** provides a valuable tool for elucidating the specific functions of these bromodomains in health and disease, and for exploring their therapeutic potential. This guide provides an in-depth overview of the selectivity profile of **GNE-064**, detailed experimental methodologies for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile of GNE-064

The selectivity of **GNE-064** has been rigorously assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a broader panel of bromodomains.

Table 1: In Vitro Binding Affinity and Cellular Potency of **GNE-064**

Target	Assay Type	IC50 (μM)	Kd (μM)	EC50 (μM)
SMARCA4	Biochemical	0.035[3][4][5]	0.010[4][5]	-
SMARCA2	Biochemical	-	0.016[4][5]	0.10[3][4][5]
PBRM1 (BD5)	Biochemical	-	0.018[4][5]	-
PBRM1 (BD2)	Biochemical	-	0.049[4][5]	-

Table 2: Bromodomain Selectivity Panel (BROMOscan)

Bromodomain Family	Representative Member(s)	% Inhibition at 1 μM
VIII (Target Family)	SMARCA2, SMARCA4, PBRM1	>90%
I (BET)	BRD2, BRD3, BRD4	<10%
II	CREBBP, EP300	<10%
IV	BRD7, BRD9	<10%
V	BRPF1, BRPF3	<10%
VI	ATAD2	<10%
VII	CECR2	<10%
Other	e.g., TRIM24, BAZ2B	<10%

(Note: This table represents a summary of typical BROMOscan results for a selective inhibitor. The full panel data for GNE-064 can be found in the supporting information of the primary publication.)

Experimental Protocols

A comprehensive understanding of **GNE-064**'s selectivity is underpinned by the specific experimental methods used for its characterization. Below are detailed protocols for the key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.

- Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain-containing protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-labeled Allophycocyanin (APC) acts as the acceptor. When the protein and peptide are in close proximity, FRET occurs. **GNE-064** competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
- Materials:
 - GST-tagged bromodomain protein (e.g., SMARCA4)
 - Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
 - Europium-labeled anti-GST antibody
 - Streptavidin-APC
 - Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.5
 - **GNE-064** (or other test compounds) serially diluted in DMSO
 - 384-well low-volume microplates
- Procedure:
 - Prepare a master mix of the GST-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.

- Dispense the master mix into the wells of the microplate.
- Add **GNE-064** or DMSO (control) to the wells.
- Incubate at room temperature for 30 minutes.
- Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
- Add the detection mix to the wells.
- Incubate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor fluorescence and plot the values against the concentration of **GNE-064** to determine the IC₅₀.

Isothermal Titration Calorimetry (ITC) for K_d Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

- Principle: A solution of **GNE-064** is titrated into a solution containing the target bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
- Materials:
 - Purified bromodomain protein (e.g., SMARCA2) dialyzed against ITC buffer
 - **GNE-064** dissolved in the same ITC buffer
 - ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5

- Isothermal titration calorimeter
- Procedure:
 - Thoroughly degas both the protein and **GNE-064** solutions.
 - Load the protein solution into the sample cell of the calorimeter.
 - Load the **GNE-064** solution into the injection syringe.
 - Perform a series of small injections of the **GNE-064** solution into the protein solution while monitoring the heat change.
 - Integrate the heat change peaks for each injection.
 - Plot the heat change per mole of injectant against the molar ratio of **GNE-064** to protein.
 - Fit the data to a suitable binding model (e.g., one-site binding) to determine the K_d , n , and ΔH .

NanoBRET™ Cellular Target Engagement Assay for EC50 Determination

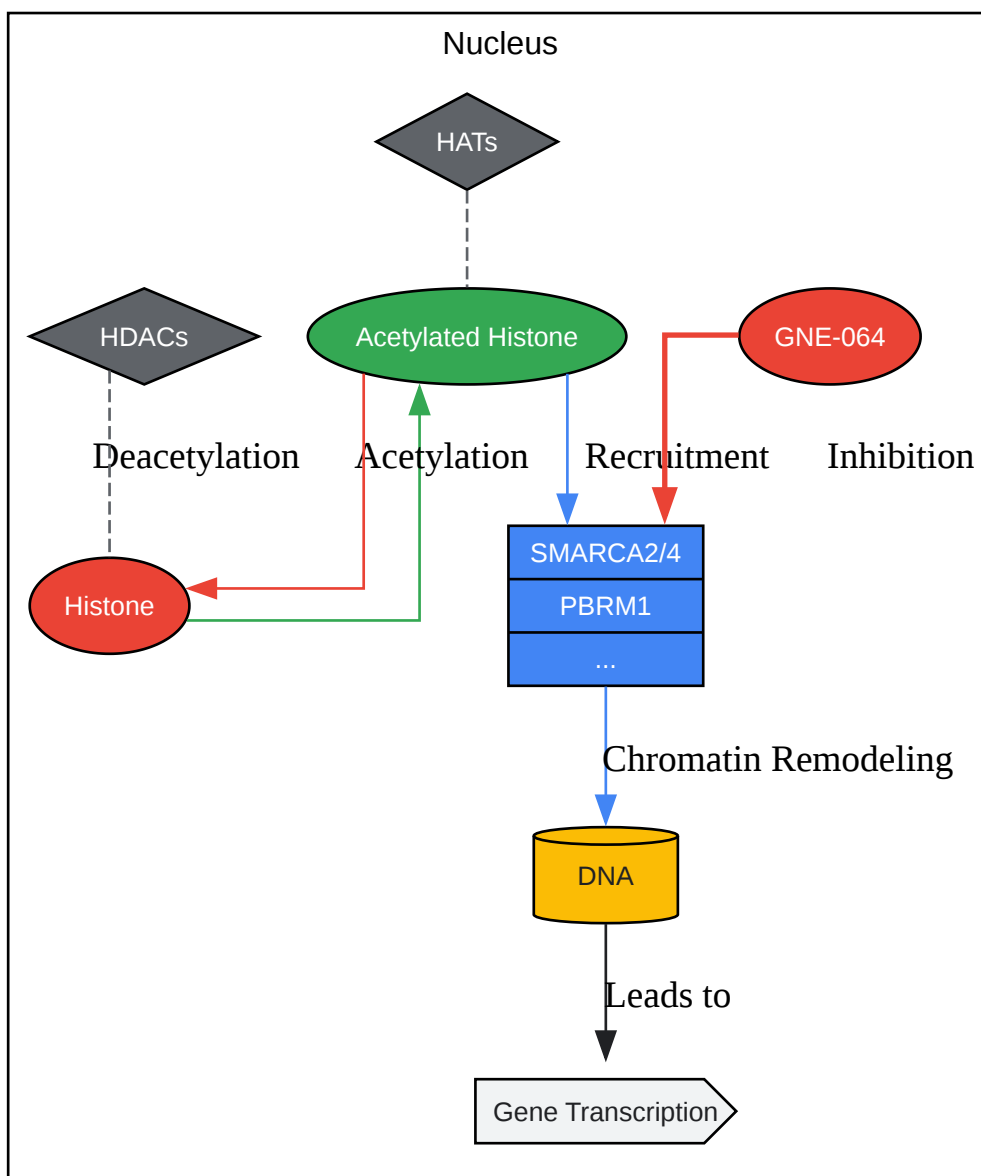
This assay measures the ability of a compound to engage its target within a live cellular environment.

- Principle: The target protein (e.g., SMARCA2) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same target is added to the cells, acting as the energy acceptor. **GNE-064** competes with the tracer for binding to the NanoLuc®-fused target, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
- Materials:
 - Cells (e.g., HEK293) transiently transfected with a vector expressing the NanoLuc®-bromodomain fusion protein
 - NanoBRET™ tracer for the target bromodomain

- Opti-MEM® I Reduced Serum Medium
- **GNE-064** (or other test compounds) serially diluted in DMSO
- White, 96-well cell culture plates
- Procedure:
 - Seed the transfected cells into the wells of the white cell culture plate and incubate overnight.
 - Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.
 - Add **GNE-064** or DMSO (control) to the wells.
 - Add the tracer solution to the wells.
 - Incubate at 37°C in a CO2 incubator for 2 hours.
 - Add the NanoBRET™ substrate to the wells.
 - Read the BRET signal on a luminometer equipped with appropriate filters for the donor and acceptor wavelengths.
 - Calculate the BRET ratio and plot the values against the concentration of **GNE-064** to determine the EC50.

Mandatory Visualizations

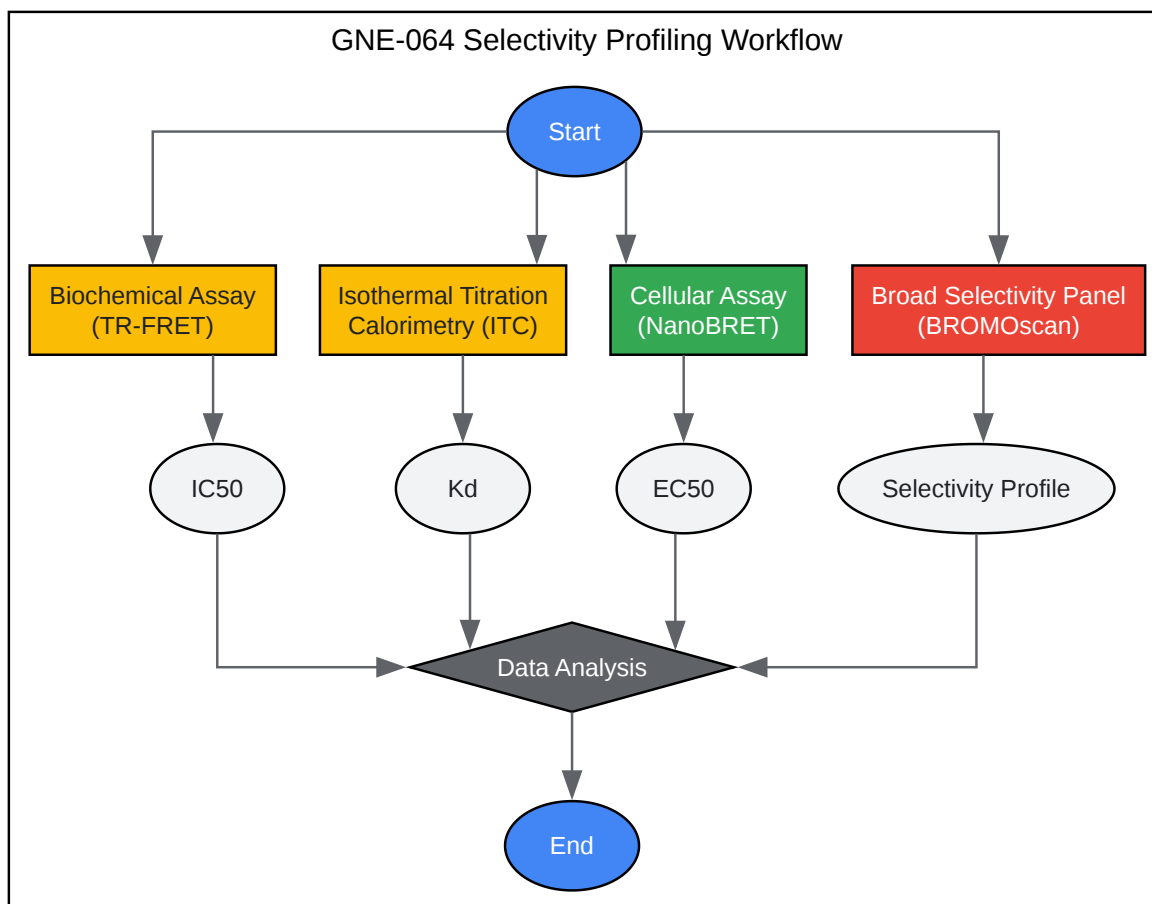
Signaling Pathway



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Caption: **GNE-064** inhibits the SWI/SNF complex by binding to bromodomains.

Experimental Workflow



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Caption: Workflow for characterizing the selectivity of **GNE-064**.

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